Calindol Amide-13C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

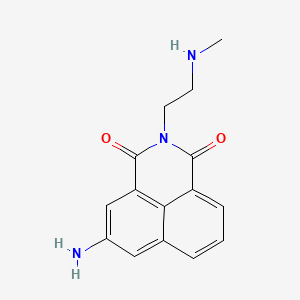

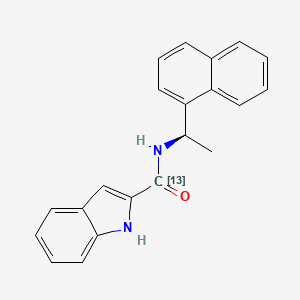

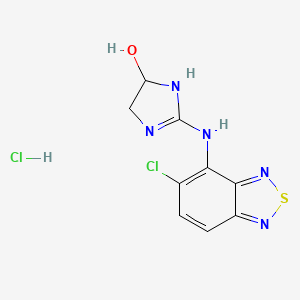

Calindol Amide-13C is an intermediate in the preparation of labelled Calindol . Its molecular formula is 13C1C20H18N2O and its molecular weight is 315.37 .

Molecular Structure Analysis

The molecular structure of Calindol Amide-13C is characterized by a planar amide group, which is a hybrid structure of the valence-bond forms . The C−N bond distance of 1.34Å is intermediate between the typical single bond C−N distance of 1.47 Å and the double bond C=N distance of 1.24Å .

Scientific Research Applications

- Calindol Amide-13C can be employed in proteomics studies. Researchers use it as a stable isotope-labeled internal standard for mass spectrometry-based protein quantification. By incorporating this labeled compound, they can accurately measure protein expression levels and study protein dynamics within biological samples .

- In metabolomics, Calindol Amide-13C can serve as a tracer to investigate metabolic pathways. By introducing this labeled compound into cells or organisms, scientists can track its fate and determine metabolic fluxes. This information helps unravel complex metabolic networks and understand cellular processes .

- Researchers use labeled compounds like Calindol Amide-13C to study drug metabolism. By administering the labeled drug to experimental models, they can trace its metabolic breakdown and identify metabolites. This aids in predicting drug interactions, toxicity, and pharmacokinetics .

- Calindol Amide-13C can be used as an internal standard in pharmacokinetic assays. It allows accurate quantification of drug concentrations in biological matrices (such as blood or urine) during drug development and clinical trials .

- Neuroscientists may utilize Calindol Amide-13C to investigate neurotransmitter pathways. By incorporating it into neuronal cultures or animal models, they can study neurotransmitter release, reuptake, and receptor binding. This contributes to our understanding of brain function and neurological disorders .

- Isotope-labeled compounds like Calindol Amide-13C find applications in environmental studies. Researchers can track the fate of these compounds in soil, water, or air samples. For instance, they might study microbial degradation pathways or assess pollutant dispersion .

- In nuclear magnetic resonance (NMR) or positron emission tomography (PET) imaging, labeled compounds play a crucial roleCalindol Amide-13C could be used as a probe to visualize metabolic processes in living organisms, providing insights into tissue-specific metabolism .

- By incorporating Calindol Amide-13C into small molecules or drug candidates, researchers can identify their binding targets. This aids in drug discovery and understanding the mechanisms of action for potential therapeutics .

Proteomics Research

Metabolomics and Metabolic Flux Analysis

Drug Metabolism Studies

Pharmacokinetic Studies

Neuroscience Research

Environmental Monitoring

Metabolic Imaging

Chemical Biology and Target Identification

Safety and Hazards

properties

IUPAC Name |

N-[(1R)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m1/s1/i21+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXUKYDIQFPOCY-QGZKNNNSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N[13C](=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724519 |

Source

|

| Record name | N-[(1R)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calindol Amide-13C | |

CAS RN |

1217782-43-8 |

Source

|

| Record name | N-[(1R)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)

![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)